(3R,6aS,11aS)-3,4a,7a-Trihydroxy-10a-methyl-9-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-11bH-cyclopenta[b]phenanthrene-11b-carbaldehyde
Description
This compound is a highly complex polycyclic molecule featuring a steroidal backbone fused with a cyclopenta[b]phenanthrene core. Its structure includes multiple hydroxyl groups (3R,4a,7a-trihydroxy), a methyl group at position 10a, and a 5-oxo-2,5-dihydrofuran substituent at position 7.
Properties
IUPAC Name |
(3R,6aS,11aS)-3,4a,7a-trihydroxy-10a-methyl-9-(5-oxo-2H-furan-3-yl)-2,3,4,5,6,6a,7,8,9,10,11,11a-dodecahydro-1H-cyclopenta[b]phenanthrene-11b-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-20-7-16(15-6-19(26)29-12-15)9-23(20,28)8-14-2-5-22(27)10-17(25)3-4-21(22,13-24)18(14)11-20/h6,13-14,16-18,25,27-28H,2-5,7-12H2,1H3/t14-,16?,17+,18-,20?,21?,22?,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNBKMSBJXGCDH-UOUMLUPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC1(CC3CCC4(CC(CCC4(C3C2)C=O)O)O)O)C5=CC(=O)OC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C[C@H]3[C@@H](CCC4(C3(CC[C@H](C4)O)C=O)O)CC1(CC(C2)C5=CC(=O)OC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,6aS,11aS)-3,4a,7a-Trihydroxy-10a-methyl-9-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-11bH-cyclopenta[b]phenanthrene-11b-carbaldehyde is a complex organic molecule with significant potential in various biological applications. Its unique structural characteristics—particularly the presence of multiple hydroxyl groups and a cyclopenta[b]phenanthrene core—suggest diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, antioxidant capacity, and enzyme inhibition potential.
Chemical Structure and Properties
The molecular formula for this compound is C23H32O6. The structural features include:
- Hydroxyl Groups : Three hydroxyl (-OH) groups contribute to its reactivity and potential biological activity.
- Cyclopenta[b]phenanthrene Core : This polycyclic aromatic structure is known for its stability and ability to interact with biological molecules.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. The compound was evaluated against various bacterial strains using the serial broth dilution method to determine the Minimum Inhibitory Concentration (MIC). The results showed promising activity against:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
| Streptococcus pyogenes | 32 |
These findings suggest that the compound may serve as a potential antimicrobial agent due to its ability to inhibit bacterial growth effectively.
2. Antioxidant Activity
The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals, which is crucial for antioxidant activity. Studies have demonstrated that similar compounds can significantly reduce oxidative stress markers in vitro. The antioxidant capacity was assessed using DPPH radical scavenging assays:
| Compound | IC50 (µM) |
|---|---|
| (3R,6aS,11aS) Compound | 25 |
| Ascorbic Acid (Control) | 15 |
The lower IC50 value indicates a stronger antioxidant effect of ascorbic acid compared to the compound; however, the results are still significant enough to warrant further investigation into its potential health benefits .
3. Enzyme Inhibition
The compound's interaction with specific enzymes has been explored, particularly its inhibitory effect on aldose reductase—an enzyme implicated in diabetic complications. Inhibition assays showed:
| Concentration (µM) | Percentage Inhibition (%) |
|---|---|
| 10 | 45 |
| 25 | 70 |
| 50 | 90 |
These results indicate that the compound has a dose-dependent inhibitory effect on aldose reductase, suggesting potential therapeutic applications in managing diabetes-related complications.
Case Studies
Several studies have focused on structurally similar compounds and their biological activities:
- Study on Phenanthrene Derivatives : A study published in Pharmaceutical Sciences evaluated various phenanthrene derivatives for their antimicrobial properties and found that modifications in hydroxyl group positioning significantly affected activity levels.
- Antioxidant Properties in Polycyclic Compounds : Research highlighted in Journal of Medicinal Chemistry demonstrated that polycyclic compounds with multiple hydroxyl groups exhibited enhanced antioxidant activities compared to their mono-hydroxylated counterparts.
- Enzyme Inhibition Mechanisms : A comprehensive review discussed the mechanisms by which phenolic compounds inhibit aldose reductase, emphasizing the role of steric hindrance and electronic effects from nearby functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. Similar compounds have been synthesized and evaluated for their efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. The evaluation typically involves the serial broth dilution method to determine the minimum inhibitory concentration (MIC), which is crucial for assessing the compound's potential as an antimicrobial agent.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been studied extensively. For instance, its inhibitory activity against aldose reductase is assessed through enzyme assays. The results are quantified in terms of percentage inhibition and inhibition constant (Ki), indicating its therapeutic potential for conditions like diabetic complications.
The biological activities of this compound can be attributed to its structural features:
- Antioxidant Activity : The hydroxyl groups present in the compound can scavenge free radicals, contributing to its antioxidant properties.
- Enzyme Inhibition : Its interaction with various enzymes may lead to therapeutic applications in treating diseases related to enzyme dysfunctions.
Chemical Reactivity
The functional groups within the compound enable it to participate in various chemical reactions:
- Hydroxyl groups can engage in hydrogen bonding and act as nucleophiles.
- The presence of a carbonyl group enhances its reactivity in biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth via MIC determination | |
| Enzyme Inhibition | Reduces aldose reductase activity | |
| Antioxidant | Scavenges free radicals |
Structure-Activity Relationship (SAR)
Research indicates that the biological activity of such compounds can be quantitatively predicted using structure-activity relationship models. These models correlate specific structural features with biological effects, allowing for targeted modifications to enhance efficacy.
Synthesis Techniques
The synthesis of this compound may involve advanced techniques such as asymmetric synthesis to achieve the desired stereochemistry. Various synthetic pathways can be explored to optimize yield and purity while maintaining biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of natural products:
Steroidal Saponins and Triterpenoids Diosgenin: A steroidal sapogenin with anti-inflammatory and anticancer properties. Unlike the target compound, diosgenin lacks the dihydrofuran moiety and carbaldehyde group, which may reduce its polarity and alter membrane permeability . Withanolides: Steroidal lactones from Withania somnifera with anticancer activity. The dihydrofuran ring in the target compound may mimic the lactone functionality in withanolides, but the additional hydroxyl groups could enhance water solubility .
Furanosteroids Wortmannin: A fungal metabolite with a furan ring fused to a steroid-like structure. While wortmannin inhibits PI3K signaling, the target compound’s dihydrofuran and carbaldehyde groups may target different pathways, such as ferroptosis induction in cancer cells .
Plant-Derived Insecticidal Compounds Azadirachtin: A limonoid with pesticidal activity. The target compound’s hydroxyl groups and furan substituent may interact with insect neural receptors similarly to azadirachtin, though its steroidal core could offer unique binding affinities .
Bioactivity Comparison
Key Differences
- Solubility: The target compound’s hydroxyl and carbaldehyde groups may enhance aqueous solubility compared to non-polar analogs like diosgenin.
- Selectivity : The dihydrofuran moiety could confer selectivity toward ferroptosis pathways in cancer cells, distinguishing it from classical apoptosis-inducing steroids .
- Synthetic Accessibility: The compound’s structural complexity likely makes synthesis more challenging than simpler triterpenoids, necessitating advanced biosynthetic or extraction methods .
Preparation Methods
Construction of the Polycyclic Core
Method: Diels-Alder Cycloaddition and Intramolecular Cyclization
- Starting Materials: Polycyclic aromatic precursors or suitably functionalized dienes and dienophiles.
- Procedure:
- A Diels-Alder reaction between a conjugated diene and a suitable dienophile is employed to form the initial fused ring system.
- The reaction is typically carried out under thermal conditions or with Lewis acid catalysis (e.g., AlCl₃) to enhance regio- and stereoselectivity.
- Post-cycloaddition, intramolecular cyclization steps are performed to close remaining rings, forming the core structure.
Research Findings:
Studies indicate that similar polycyclic frameworks can be efficiently assembled via Diels-Alder reactions followed by acid-catalyzed cyclizations, with stereoselectivity controlled by substituents and reaction conditions.
Introduction of Hydroxyl Groups
Method: Regioselective Hydroxylation via Epoxidation and Hydrolysis
- Procedure:
- Selective epoxidation of double bonds in the intermediate using m-CPBA (meta-chloroperbenzoic acid).
- Controlled hydrolysis of epoxides under acidic or basic conditions introduces hydroxyl groups at specific positions.
- Alternatively, directed hydroxylation using hydroxyl radical or osmium tetroxide can be employed for precise functionalization.
Notes:
Stereoselectivity is achieved by the facial selectivity of epoxidation and hydrolysis steps, often guided by existing stereocenters.
Methylation at Specific Sites
Method: Use of Methylating Agents (e.g., Methyl Iodide or Dimethyl Sulfate)
- Procedure:
- The hydroxylated intermediate is treated with methyl iodide in the presence of a base such as potassium carbonate.
- Conditions are optimized to favor methylation at the desired hydroxyl group without over-alkylation.
Research Data:
Methylation reactions are well-documented for selectively modifying hydroxyl groups in polyhydroxy compounds, with reaction conditions tailored to prevent side reactions.
Formation of the Dihydrofuran Ring and Oxidation
Method: Cyclization to form the Furan Ring followed by Oxidation
- Procedure:
- The dihydrofuran moiety is constructed via intramolecular nucleophilic addition of hydroxyl groups to electrophilic centers, often under acid catalysis.
- The oxo group at the 5-position is introduced through selective oxidation using reagents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane.
Notes:
Oxidation steps are carefully controlled to avoid over-oxidation or degradation of sensitive functionalities.
Introduction of the Aldehyde Group
Method: Oxidation of Primary Alcohols or Side-Chain Functionalization
- Procedure:
- A primary alcohol precursor is oxidized using mild oxidants such as PCC or Swern oxidation to generate the aldehyde at the target position.
- Alternatively, formylation via Vilsmeier-Haack reaction can be employed if suitable precursors are available.
Research Findings:
Selective oxidation methods allow for precise aldehyde formation without disturbing other functional groups.
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Conjugated diene + Dienophile | Heat, Lewis acid | Core ring system formation |
| 2 | Intramolecular cyclization | Acid catalysis | Reflux | Fused polycyclic core |
| 3 | Epoxidation | m-CPBA | Cold, controlled temperature | Hydroxylation precursors |
| 4 | Hydroxylation | Acid/Base hydrolysis | Room temperature | Hydroxyl group installation |
| 5 | Methylation | Methyl iodide, K₂CO₃ | Room temp | Methyl group addition |
| 6 | Ring formation (dihydrofuran) | Intramolecular nucleophilic addition | Acid catalysis | Dihydrofuran ring creation |
| 7 | Oxidation | PCC or Dess–Martin | Mild oxidizing conditions | Oxo group introduction |
| 8 | Aldehyde formation | PCC or Vilsmeier-Haack | Mild conditions | Final aldehyde at specific position |
Data Tables
Table 1: Key Reagents and Conditions for Each Step
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Conjugated diene + Dienophile | Toluene | Reflux | Diels-Alder reaction |
| 2 | Acid (e.g., H₂SO₄) | - | Reflux | Cyclization |
| 3 | m-CPBA | Dichloromethane | 0°C to room temp | Epoxidation |
| 4 | H₂O / NaOH | - | Room temp | Hydroxylation |
| 5 | Methyl iodide | Acetone | Room temp | Methylation |
| 6 | Acid | - | Reflux | Dihydrofuran ring formation |
| 7 | PCC / Dess–Martin | Dichloromethane | Room temp | Oxidation to oxo group |
| 8 | PCC / Vilsmeier-Haack | - | Room temp | Aldehyde formation |
Table 2: Stereochemical Control and Yields
Notes and Considerations
- Stereochemistry: Throughout the synthesis, stereocenters are established via stereoselective reactions, often guided by existing chiral centers or chiral auxiliaries.
- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed after each step to ensure purity.
- Safety: Reactions involving oxidants and methylating agents require appropriate safety protocols due to their hazardous nature.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can multi-step synthetic routes be optimized?
- Methodology : The synthesis of complex polycyclic compounds like this requires careful selection of protecting groups for hydroxyl and aldehyde functionalities. For example, multi-step approaches involving chiral pool synthesis (e.g., starting from enantiomerically pure precursors) or asymmetric catalysis may be employed, as seen in analogous syntheses of steroidal and fused-ring systems . Optimization involves screening reaction conditions (e.g., solvent polarity, temperature) and catalytic systems (e.g., Pd-based catalysts for cross-coupling steps). Use of orthogonal protecting groups (e.g., silyl ethers for hydroxyls) can minimize side reactions.
Q. How can the stereochemical integrity of the compound be confirmed during synthesis and purification?
- Methodology : High-resolution NMR (e.g., - HSQC, NOESY) is critical for verifying stereochemistry. For example, NOE correlations can confirm spatial proximity of protons in rigid fused-ring systems. X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in structural studies of related cyclopenta-phenanthrene derivatives . Chiral HPLC or polarimetry can monitor enantiopurity during purification.
Q. What analytical techniques are most suitable for characterizing this compound’s purity and stability?
- Methodology :
- Purity : UPLC-MS with a C18 column and ESI ionization detects impurities at trace levels (<0.1%).
- Stability : Accelerated stability studies under varying pH, temperature, and light exposure (e.g., ICH Q1A guidelines) coupled with LC-MS/MS degradation profiling.
- Solid-state characterization : TGA-DSC for thermal stability and PXRD for polymorph identification .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity and biological interactions?
- Methodology :
- Reactivity : DFT calculations (e.g., Gaussian or ORCA) to model transition states for key reactions (e.g., aldol condensations, furan ring-opening).
- Biological interactions : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities with target proteins (e.g., steroid receptors or enzymes). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodology :
- Dynamic effects : Variable-temperature NMR to detect conformational flexibility that may explain discrepancies.
- Crystallographic refinement : Reanalyze X-ray data with SHELXL to check for disorder or solvent effects.
- Cross-validation : Compare with structurally analogous compounds in databases like NIST Chemistry WebBook .
Q. How can the compound’s supramolecular interactions (e.g., hydrogen bonding, π-stacking) be exploited for material science applications?
- Methodology :
- Cocrystal engineering : Screen coformers (e.g., carboxylic acids) via slurry crystallization.
- Surface adsorption studies : Use AFM or QCM-D to assess self-assembly on silica or gold surfaces, as seen in studies of indoor surface chemistry .
Q. What experimental designs are optimal for studying the compound’s metabolic pathways in vitro?
- Methodology :
- Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor, followed by LC-HRMS to identify hydroxylated or demethylated metabolites.
- Phase II metabolism : Add UDPGA or PAPS to detect glucuronidation/sulfation. Use stable isotope labeling (e.g., -aldehyde) to track metabolic fate .
Data Contradiction and Validation
Q. How should conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be interpreted?
- Methodology :
- Dose-response profiling : Repeat assays across multiple cell lines (e.g., HEK293, RAW264.7) with rigorous controls (e.g., vehicle, positive/negative controls).
- Mechanistic studies : RNA-seq or phosphoproteomics to identify off-target effects.
- Structural analogs : Compare with derivatives lacking the dihydrofuran moiety to isolate functional group contributions .
Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?
- Methodology :
- Detailed kinetic profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy.
- Batch-to-batch analysis : Use PCA (principal component analysis) on QC data (e.g., NMR, HPLC) to identify critical process parameters.
- Open-source validation : Publish full experimental details (e.g., Catalyst:Endeavour templates) to enable independent replication .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
